REACTION_SMILES
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[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[CH3:5][OH:6].[NH2:7][c:8]1[cH:9][cH:10][c:11]([CH2:14][CH2:15][C:16](=[O:17])[OH:18])[cH:12][cH:13]1.[Na+:23].[O-:19][C:20]([OH:21])=[O:22].[S:1]([Cl:2])([Cl:3])=[O:4]>>[NH2:7][c:8]1[cH:9][cH:10][c:11]([CH2:14][CH2:15][C:16](=[O:17])[O:18][CH3:20])[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(CCC(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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|
Type
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product
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Smiles
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COC(=O)CCc1ccc(N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |